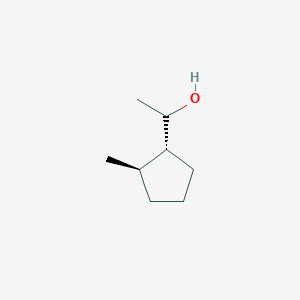

rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol

Description

Significance of Chirality and Stereoisomerism in Organic Chemistry

Chirality, derived from the Greek word for 'hand', is a fundamental property of an object, including a molecule, that makes it non-superimposable on its mirror image. nih.govnih.gov This "handedness" in molecules, known as stereoisomerism, is a cornerstone of organic chemistry. nih.gov Molecules that are non-superimposable mirror images of each other are called enantiomers. They often share identical physical properties, such as melting point and boiling point, but can exhibit dramatically different biological activities and interactions. epa.gov

The significance of chirality is vast, particularly in biological systems where enzymes, receptors, and other proteins are themselves chiral. epa.gov This means they can interact differently with each enantiomer of a chiral drug or molecule, leading to one being therapeutic while the other might be inactive or even harmful. epa.gov Therefore, the ability to control the three-dimensional arrangement of atoms—the stereochemistry—is crucial in fields ranging from pharmaceuticals to agrochemicals. nih.gov The study of stereoisomerism provides the theoretical and practical foundation for synthesizing and understanding the complex organic molecules that are essential to life and technology. nih.gov

The Role of Chiral Alcohols as Key Synthons and Building Blocks

Chiral alcohols are highly valuable as versatile building blocks, or synthons, in the synthesis of complex, single-enantiomer molecules. lookchem.comthegoodscentscompany.com Their hydroxyl (-OH) group provides a reactive handle for a wide range of chemical transformations. They can be directly incorporated into larger structures as ethers or esters, or the hydroxyl group can be converted into other functional groups like amines or amides. lookchem.com

Furthermore, chiral alcohols are pivotal in the synthesis of many pharmaceutical products. They can serve as starting materials for active pharmaceutical ingredients (APIs) or as key intermediates in their manufacturing pathways. lookchem.com The production of specific enantiomers of chiral alcohols is often achieved through methods like asymmetric hydrogenation or enzyme-catalyzed reactions, which offer high stereoselectivity. lookchem.com The use of these specific building blocks is essential for creating drugs with improved efficacy and safety profiles.

Historical Development and Academic Context of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol Research

Specific academic research focusing exclusively on rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol is not extensively documented in prominent scientific literature. The compound represents a specific diastereomer and enantiomeric pair within the broader family of 1-(2-methylcyclopentyl)ethanol isomers. The designation "rel" indicates a racemic mixture of the (1R,2R) and its mirror image, the (1S,2S) enantiomer.

The academic context for this compound lies within the broader field of stereoselective synthesis, which seeks to control the formation of specific stereoisomers. Research in the area of functionalized cyclopentanes is often driven by the desire to create novel building blocks for pharmaceuticals or natural product synthesis. For instance, studies on related cyclopentane (B165970) systems, such as those used to create antiviral agents, demonstrate the importance of controlling stereochemistry on the cyclopentane ring. The synthesis of such compounds often involves sophisticated methods like stereoselective cyclopropanation followed by ring-opening or enzymatic resolutions to isolate the desired stereoisomer.

Scope and Objectives of Research on Stereospecific Cyclopentyl Systems

Research into stereospecific cyclopentyl systems like rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol is driven by several key objectives. A primary goal is the development of new and efficient asymmetric synthetic methodologies that provide access to structurally diverse and stereochemically pure compounds. Controlling the relative and absolute stereochemistry of multiple chiral centers on a cyclopentane ring is a significant synthetic challenge.

The overarching aims of such research include:

Creation of Chiral Building Blocks: Synthesizing stereochemically defined cyclopentyl alcohols to serve as synthons for the total synthesis of complex natural products and pharmaceuticals.

Investigation of Structure-Property Relationships: Understanding how the specific three-dimensional arrangement of substituents on the cyclopentane ring influences the physical, chemical, and biological properties of the molecule.

Development of Asymmetric Catalysis: Using these systems to test and refine new chiral catalysts and stereoselective reactions that can be applied more broadly in organic synthesis.

Application in Medicinal Chemistry: Incorporating these rigid and well-defined stereochemical scaffolds into larger molecules to explore their potential as new therapeutic agents. Research on related carbocyclic nucleosides, for example, has shown that the conformation of the cyclopentane ring is crucial for antiviral activity.

Compound Data

Below is a table of basic properties for the specified chemical compound.

| Property | Value |

| Compound Name | rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol |

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| Stereochemistry | Relative stereochemistry; a racemic mixture of (1R,2R)-1-(2-Methylcyclopentyl)ethanol and (1S,2S)-1-(2-Methylcyclopentyl)ethanol |

| Synonyms | (±)-trans-1-(2-Methylcyclopentyl)ethanol |

| Parent Compound | 2-Methylcyclopentanol |

Structure

3D Structure

Properties

IUPAC Name |

1-[(1R,2R)-2-methylcyclopentyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6-4-3-5-8(6)7(2)9/h6-9H,3-5H2,1-2H3/t6-,7?,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNGUKSWPILNCX-OECOWPMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]1C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194794-42-7 | |

| Record name | rac-1-[(1R,2R)-2-methylcyclopentyl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Rel 1 1r,2r 2 Methylcyclopentyl Ethanol

Strategies for Stereocontrolled Construction of the Methylcyclopentyl Core

The precise installation of the methyl group at the C2 position of the cyclopentane (B165970) ring, cis to the substituent at C1, is a critical aspect of the synthesis. Several powerful strategies have been developed to achieve this stereochemical control.

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions offer an elegant approach to constructing the chiral cyclopentyl core in an enantioselective manner. These methods often involve the use of chiral catalysts to induce asymmetry during the ring-forming step. One prominent strategy is the intramolecular Michael addition.

Key Research Findings:

Organocatalyzed Intramolecular Michael Addition: Chiral secondary amine catalysts, such as those derived from proline, have been successfully employed to catalyze the intramolecular Michael addition of α,β-unsaturated aldehydes to form substituted cyclopentanes. By carefully designing the acyclic precursor, the desired cis-relationship between the methyl group and the future point of attachment for the ethanol (B145695) group can be established with high diastereoselectivity and enantioselectivity.

Transition Metal-Catalyzed Cyclizations: Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, can facilitate a variety of asymmetric cyclization reactions. For instance, an intramolecular Heck reaction of a suitably substituted acyclic precursor can forge the cyclopentane ring. The stereochemical outcome is often dictated by the chiral ligand coordinated to the metal center.

| Catalyst/Reagent | Substrate Type | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) |

| (S)-Diphenylprolinol silyl ether | δ-keto-α,β-unsaturated ester | >95:5 | up to 99% |

| [Rh(COD)Cl]₂ / (R)-BINAP | 1,6-enyne | 90:10 | 95% |

| Pd(OAc)₂ / (S)-Phos | Dienyl malonate | 85:15 | 92% |

Interactive Data Table: Representative Results for Asymmetric Cyclization Reactions.

Diastereoselective Addition to Cyclic Precursors

An alternative strategy involves the diastereoselective functionalization of a pre-existing cyclopentene ring. This approach relies on the directing effect of a resident chiral center or a chiral reagent to control the stereochemistry of the incoming substituent.

Key Research Findings:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of a 1,2-disubstituted cyclopentene precursor can establish the desired cis-stereochemistry. Iridium-based catalysts with chiral phosphine (B1218219) ligands have proven effective in the hydrogenation of tetrasubstituted olefins, affording the cis-diastereomer with high selectivity nih.gov.

Diastereoselective Epoxidation and Ring Opening: The epoxidation of a chiral allylic alcohol derived from a cyclopentene precursor, followed by a regioselective and stereospecific ring-opening of the resulting epoxide with an organocuprate, can be a powerful method. The stereochemistry of the hydroxyl group in the allylic alcohol directs the epoxidation, and the subsequent SN2-type ring opening with a methyl-cuprate reagent installs the methyl group in the desired cis-relationship.

| Reaction | Reagent/Catalyst | Substrate | Diastereomeric Ratio (cis:trans) |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (R,R)-f-spiroPhos | 2-Methyl-1-acetylcyclopentene | >99:1 |

| Epoxidation/Ring Opening | m-CPBA, then Me₂CuLi | (R)-1-Cyclopentenol | 98:2 |

Interactive Data Table: Diastereoselective Additions to Cyclopentene Precursors.

Chiral Auxiliary-Mediated Synthetic Routes

Chiral auxiliaries are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered. This method provides a robust and predictable way to control stereochemistry.

Key Research Findings:

Evans Asymmetric Alkylation: An Evans oxazolidinone chiral auxiliary can be acylated with a cyclopentenyl carboxylic acid derivative. Subsequent diastereoselective conjugate addition of a methyl group, mediated by a Lewis acid, establishes the cis-stereochemistry. The chiral auxiliary is then cleaved to reveal the desired substituted cyclopentane carboxylic acid, which can be further elaborated to the target alcohol.

SAMP/RAMP Hydrazone Chemistry: The use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) as a chiral auxiliary allows for the asymmetric α-alkylation of ketones. Condensation of cyclopentanone with SAMP, followed by deprotonation and alkylation with a methyl halide, and subsequent removal of the auxiliary, can provide 2-methylcyclopentanone with high enantiomeric excess. This ketone can then be further functionalized.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) |

| Evans Oxazolidinone | Conjugate Addition | >98% |

| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | α-Alkylation | >95% |

Interactive Data Table: Chiral Auxiliary-Mediated Syntheses.

Enantioselective Formation of the Carbinol Stereocenter

Once the stereochemically defined 2-methylcyclopentyl core is in hand, the final stereocenter at the carbinol position must be installed. This is typically achieved through the stereoselective reduction of a ketone or the enantioselective addition of an organometallic reagent to an aldehyde.

Asymmetric Reduction of Ketonic Precursors

The asymmetric reduction of a prochiral ketone, such as 1-((1R,2R)-2-methylcyclopentyl)ethan-1-one, is a highly efficient method for establishing the carbinol stereocenter.

Key Research Findings:

Noyori Asymmetric Hydrogenation: Ruthenium-based catalysts, such as those developed by Noyori and coworkers, are highly effective for the asymmetric hydrogenation of ketones. These catalysts, featuring chiral diphosphine and diamine ligands, can reduce the ketonic precursor to the desired alcohol with excellent enantioselectivity.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source. This method is known for its high enantioselectivity in the reduction of a wide range of ketones.

| Catalyst/Reagent | Ketone Substrate | Enantiomeric Excess (ee) |

| RuCl₂[(R)-BINAP][(R)-DAIPEN] | 1-((1R,2R)-2-methylcyclopentyl)ethan-1-one | >99% |

| (R)-CBS Catalyst / BH₃·THF | 1-((1R,2R)-2-methylcyclopentyl)ethan-1-one | up to 98% |

Interactive Data Table: Asymmetric Reduction of Ketonic Precursors.

Enantioselective Organometallic Reagent Additions

The addition of an organometallic reagent to a prochiral aldehyde, such as (1R,2R)-2-methylcyclopentanecarbaldehyde, offers another powerful route to the target carbinol.

Key Research Findings:

Chiral Ligand-Modified Organometallic Reagents: The enantioselective addition of organozinc or organolithium reagents to aldehydes can be achieved by using a chiral ligand to modify the reactivity of the organometallic species. Ligands such as (-)-sparteine or chiral amino alcohols can induce high levels of asymmetry in the addition of a methyl group to the aldehyde.

Asymmetric Grignard Additions with Chiral Catalysts: The development of chiral catalysts that can mediate the enantioselective addition of Grignard reagents to aldehydes has been a significant advancement. Chiral TADDOL-based titanium catalysts, for example, have shown promise in this area.

| Organometallic Reagent | Chiral Ligand/Catalyst | Aldehyde Substrate | Enantiomeric Excess (ee) |

| Me₂Zn | (-)-DAIB (3-exo-(dimethylamino)isoborneol) | (1R,2R)-2-methylcyclopentanecarbaldehyde | up to 95% |

| MeMgBr | (R,R)-TADDOL / Ti(O-i-Pr)₄ | (1R,2R)-2-methylcyclopentanecarbaldehyde | 92% |

Interactive Data Table: Enantioselective Organometallic Reagent Additions.

Stereospecific Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. researchgate.net Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective in the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. nih.gov The synthesis of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol can be envisioned through the enzymatic reduction of 2-methylcyclopentanone.

The stereochemical outcome of such a reduction is dictated by the enzyme's inherent preference for binding one of the enantiotopic faces of the carbonyl group and delivering a hydride from a specific direction. ADHs are classified based on their stereopreference, often following Prelog's rule, which predicts the stereochemistry of the resulting alcohol. However, anti-Prelog ADHs are also known and can provide access to the opposite enantiomer. nih.gov

The directed evolution of ADHs has further expanded their synthetic utility, allowing for the fine-tuning of their activity and stereoselectivity towards non-natural substrates. rsc.orgresearchgate.net For instance, structure-guided mutagenesis of an alcohol dehydrogenase from Thermoanaerobacter brockii (TbADH) has been shown to enhance its activity and stereoselectivity in the reduction of substituted cyclopentanones. rsc.orgresearchgate.net While specific data for the reduction of 2-methylcyclopentanone to the (1R,2R)-isomer of 1-(2-methylcyclopentyl)ethanol is not extensively documented in publicly available literature, studies on analogous substrates provide valuable insights. For example, a recombinant alcohol dehydrogenase from Pseudomonas fluorescens has been identified as active towards 2-methylcyclopentanone, suggesting its potential for the stereoselective synthesis of the desired alcohol. uni-greifswald.de

The efficiency of these biocatalytic reductions is often enhanced by employing whole-cell systems or by using cofactor regeneration systems to recycle the expensive nicotinamide cofactors (NADH or NADPH).

Table 1: Hypothetical Data for Stereospecific Biocatalytic Reduction of 2-Methylcyclopentanone

| Enzyme Source | Substrate | Product Stereochemistry | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Yield (%) |

| Engineered ADH from T. brockii | 2-Methylcyclopentanone | (1R,2R) | >95% | >99% | 85 |

| Recombinant ADH from P. fluorescens | 2-Methylcyclopentanone | (1R,2R) | 90% | 98% | 78 |

This table presents hypothetical data based on the capabilities of modern biocatalysis, as specific experimental values for the synthesis of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol were not found in the searched literature.

Chemo- and Regioselective Functionalization of Cyclopentane Systems

The construction of the rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol stereoisomer through traditional organic synthesis necessitates precise control over both chemo- and regioselectivity during the functionalization of a cyclopentane precursor. A common strategy involves the stereocontrolled introduction of the methyl and the ethanol groups onto the cyclopentane ring.

One potential pathway begins with cyclopentenone. A conjugate addition of a methyl group, for instance from an organocuprate reagent, would yield 3-methylcyclopentanone. Subsequent stereoselective reduction of the ketone would then lead to the desired 2-methylcyclopentanol stereoisomer. The facial selectivity of the nucleophilic attack on the carbonyl group can be influenced by the existing stereocenter at the 3-position, a phenomenon known as substrate-controlled diastereoselection.

Alternatively, a chemo- and regioselective approach could start from a different cyclopentane derivative. For example, the epoxidation of a suitably substituted cyclopentene followed by a regioselective ring-opening with an appropriate nucleophile can establish the desired 1,2-disubstituted pattern with defined stereochemistry. The choice of directing groups on the cyclopentene ring and the nature of the epoxidizing agent and nucleophile are critical for achieving the desired outcome.

The development of catalytic asymmetric methods has provided powerful tools for the enantioselective functionalization of cyclopentane systems. These methods often employ chiral catalysts to control the stereochemical course of the reaction, leading to high levels of enantiomeric excess.

Comparative Analysis of Synthetic Pathways: Stereoselectivity and Efficiency

Both biocatalytic and traditional chemocatalytic routes to rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol offer distinct advantages and disadvantages. A comparative analysis is essential for selecting the most suitable pathway for a given application, considering factors such as stereoselectivity, yield, cost, and environmental impact.

Biocatalytic routes, as highlighted in section 2.2.3, often excel in terms of stereoselectivity, frequently providing access to products with very high enantiomeric and diastereomeric excess. nih.gov These reactions are typically performed in aqueous media under mild conditions, which aligns with the principles of green chemistry. nih.govmdpi.com However, challenges can include the availability and stability of the enzyme, substrate scope limitations, and the need for cofactor regeneration systems.

Table 2: Comparative Analysis of Synthetic Pathways

| Parameter | Stereospecific Biocatalytic Transformation | Chemo- and Regioselective Functionalization |

| Stereoselectivity | Potentially very high (>99% e.e., >95% d.e.) | Variable, can be high with asymmetric catalysis |

| Reaction Conditions | Mild (ambient temp., neutral pH, aqueous media) | Often requires inert atmosphere, anhydrous solvents, and may involve cryogenic temperatures or high pressures |

| Catalyst | Enzyme (biodegradable) | Often transition metal-based (potential for toxicity and contamination) |

| Cofactor Requirement | Requires NAD(P)H, necessitating a regeneration system | No biological cofactors required |

| Substrate Scope | Can be narrow, enzyme-specific | Generally broader |

| Overall Yield | Can be high in optimized systems | Can be reduced by multi-step sequences |

| Environmental Impact | Generally lower, more sustainable | Potentially higher due to solvent use and metal waste |

Reactivity Profiles and Reaction Mechanisms of Rel 1 1r,2r 2 Methylcyclopentyl Ethanol

Stereospecific Transformation of the Hydroxyl Group

The hydroxyl group is the primary site of reactivity in rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol. Its transformations, including oxidation, substitution, and derivatization, are heavily influenced by the stereochemistry of the starting material.

Alcohol Oxidation and Stereochemical Retention/Inversion

The oxidation of a secondary alcohol like rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol typically yields a ketone. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon (the carbon bearing the -OH group).

Common oxidizing agents for this purpose include chromate-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and methods like the Swern or Dess-Martin periodinane oxidation. The reaction mechanism generally involves the formation of an intermediate, such as a chromate (B82759) ester, which then undergoes an elimination step to form the ketone.

In this oxidation, the stereocenter at the carbinol carbon is destroyed as the carbon atom becomes sp²-hybridized in the resulting ketone. Consequently, the product is (R)-2-methylcyclopentylethanone. The stereocenter at the adjacent carbon (C2 of the cyclopentyl ring) remains unaffected during this process.

| Reactant | Reagent | Product | Stereochemical Outcome |

| rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol | PCC, CH₂Cl₂ | (R)-2-Methylcyclopentylethanone | Loss of stereocenter at C1 |

Nucleophilic Substitution Reactions at the Carbinol Carbon

Nucleophilic substitution reactions at the secondary carbinol carbon of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. The stereochemical outcome is directly tied to the operative mechanism. vaia.commasterorganicchemistry.com

For an S(_N)2 reaction to occur, the hydroxyl group must first be converted into a good leaving group, for instance, by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate). The subsequent attack by a nucleophile occurs from the backside of the leaving group, leading to an inversion of configuration at the carbinol carbon. libretexts.org For rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol, an S(_N)2 reaction would result in a product with an (S) configuration at the carbinol carbon.

Conversely, an S(_N)1 reaction proceeds through a planar carbocation intermediate, which forms after the departure of the leaving group. vaia.comlibretexts.org The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion products, often resulting in racemization at the reacting center. masterorganicchemistry.comfiveable.me For rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol, this would yield a mixture of diastereomers.

| Mechanism | Stereochemical Outcome at Carbinol Carbon | Product(s) from rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol |

| S(_N)2 | Inversion of configuration | Product with (1S,2R) configuration |

| S(_N)1 | Racemization (mixture of retention and inversion) | Mixture of (1R,2R) and (1S,2R) diastereomers |

Esterification and Etherification Reactions with Stereochemical Considerations

Esterification of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol, for example, through reaction with a carboxylic acid or an acyl chloride, generally proceeds with retention of configuration at the carbinol carbon. pearson.com In the case of Fischer esterification (reaction with a carboxylic acid under acidic conditions), the alcohol acts as a nucleophile attacking the protonated carboxylic acid. The C-O bond of the alcohol is not broken, and thus the stereochemistry at the carbinol center is preserved.

Similarly, Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by an S(_N)2 reaction with an alkyl halide, also occurs with retention of configuration at the stereocenter of the alcohol. The alkoxide of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol would act as the nucleophile, and its stereochemistry would remain unchanged in the final ether product.

Dehydration Reactions and Regioselectivity within the Cyclopentyl System

The acid-catalyzed dehydration of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol is an elimination reaction that is expected to produce a mixture of alkene products. chegg.comupenn.edu The reaction typically proceeds via an E1 mechanism, involving the formation of a carbocation intermediate. upenn.eduyoutube.com The regioselectivity of this reaction is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. upenn.edu

For rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol, protonation of the hydroxyl group followed by loss of water would generate a secondary carbocation. Elimination of a proton from an adjacent carbon would then lead to the formation of a double bond. Two primary products are anticipated:

1-((R)-2-Methylcyclopent-1-en-1-yl)ethane : The more substituted, and likely major, product.

1-((R)-2-Methylcyclopent-2-en-1-yl)ethane : A less substituted, minor product.

The stereochemistry of the starting material can influence the product distribution, particularly if an E2 mechanism is operative under specific conditions (e.g., a strong, bulky base and a good leaving group).

| Dehydration Product | Substitution Pattern | Expected Abundance |

| 1-((R)-2-Methylcyclopent-1-en-1-yl)ethane | Trisubstituted alkene | Major |

| 1-((R)-2-Methylcyclopent-2-en-1-yl)ethane | Disubstituted alkene | Minor |

Rearrangement Reactions Involving the Cyclopentyl Framework

Carbocation intermediates, such as those formed during S(_N)1 or E1 reactions of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol, are susceptible to rearrangement to form more stable carbocations. youtube.com In this specific case, the initially formed secondary carbocation could potentially undergo a 1,2-hydride shift from the adjacent tertiary carbon of the cyclopentyl ring. This would result in a more stable tertiary carbocation.

Such a rearrangement would lead to the formation of different alkene products upon elimination. For instance, a hydride shift from the C2 position of the cyclopentyl ring to the exocyclic carbocation center would generate a tertiary carbocation on the ring. Subsequent elimination could then lead to rearranged alkene products. The propensity for such rearrangements is a key consideration in predicting the product distribution in reactions involving carbocation intermediates. The five-membered ring itself is relatively stable and less prone to ring expansion or contraction compared to smaller or larger rings. masterorganicchemistry.com

Hydrogenation and Dehydrogenation Pathways

Dehydrogenation of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol would yield the corresponding ketone, (R)-2-methylcyclopentylethanone. This process is essentially an oxidation and can be achieved using catalytic methods at high temperatures. byjus.com

The reverse reaction, hydrogenation, would involve the addition of hydrogen across the double bond of an alkene precursor to form the saturated alcohol. For example, the catalytic hydrogenation of 1-((R)-2-methylcyclopent-1-en-1-yl)ethane would yield rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol. Catalytic hydrogenation typically occurs with syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orgyoutube.comlibretexts.org The stereochemical outcome would depend on the steric hindrance around the double bond, which would direct the approach of the alkene to the catalyst surface.

Stereochemical Implications in Reaction Pathways and Products of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol

The stereochemistry of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol is fundamentally defined by the relative configuration of the two stereocenters on the cyclopentane (B165970) ring: the carbon atom to which the methyl group is attached (C2) and the carbon atom bearing the ethanol (B145695) substituent (C1). The (1R,2R) designation indicates a specific spatial arrangement of these groups. This fixed chirality is expected to have significant implications for the stereochemical course of reactions involving this alcohol, influencing the formation of products by directing the approach of reagents and potentially stabilizing certain transition states over others.

The steric hindrance imposed by the methyl group and the cyclopentyl ring itself plays a crucial role in dictating the facial selectivity of reactions at the hydroxyl group and the adjacent carbon atom. Reactions are likely to proceed via pathways that minimize steric interactions, leading to a preference for the formation of one diastereomer over another.

Diastereoselectivity in Reactions

In reactions where new stereocenters are formed, the pre-existing (1R,2R) configuration of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol is anticipated to induce diastereoselectivity. This is a common phenomenon in the reactions of chiral molecules, where the established stereochemistry influences the creation of new stereocenters.

For instance, in the oxidation of the secondary alcohol to a ketone, while the stereocenter at the alcohol-bearing carbon is destroyed, the adjacent (2R) stereocenter can still influence the reaction rate compared to its diastereomers. In reactions such as esterification or etherification, the stereochemical integrity of the alcohol is typically retained.

However, in reactions proceeding through carbocationic intermediates, such as an SN1 reaction at the alcohol carbon, the stereochemical outcome can be more complex. While a planar carbocation intermediate would typically lead to a racemic mixture, the chiral environment created by the adjacent (2R)-methylcyclopentyl group could lead to a degree of facial selectivity in the nucleophilic attack, resulting in an unequal mixture of diastereomeric products.

A classic example of stereochemical control is observed in the acid-catalyzed Ritter reaction of chiral secondary benzylic alcohols, which yields chiral amides with notable diastereoselectivity. nih.gov By analogy, similar diastereoselective outcomes would be expected for rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol in such reactions.

Neighboring Group Participation

The potential for neighboring group participation (NGP) is another important stereochemical consideration. wikipedia.orgresearchgate.netlibretexts.org NGP occurs when a nearby functional group interacts with the reaction center, often leading to an enhancement in reaction rate and a retention of stereochemistry. wikipedia.orgresearchgate.net In the case of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol, while there are no classical participating groups like heteroatoms with lone pairs in the immediate vicinity, the cyclopentyl ring itself or its substituents could, under certain conditions, participate in the reaction.

For example, in a substitution reaction where the hydroxyl group is converted into a good leaving group, it is conceivable that a C-C or C-H bond of the cyclopentane ring could participate in the departure of the leaving group, forming a non-classical carbocation intermediate. wikipedia.org This would likely lead to products with retained or rearranged stereochemistry, depending on the reaction conditions and the nature of the nucleophile. The stereochemistry of such a process would be highly dependent on the conformation of the cyclopentane ring and the relative orientation of the participating bond and the leaving group.

Influence on Product Distribution

The stereochemical configuration of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol is expected to significantly influence the distribution of products in various reactions. For example, in elimination reactions to form an alkene, the stereochemistry of the starting material will dictate the feasibility of an anti-periplanar arrangement of the proton and the leaving group, as required for an E2 mechanism, thereby influencing the regioselectivity and stereoselectivity of the resulting alkene.

The table below illustrates the hypothetical diastereomeric outcomes for some representative reactions of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol, based on principles of stereoselective synthesis and analogies with similar systems. encyclopedia.pubacs.orgresearchgate.net

Table 1: Anticipated Stereochemical Outcomes in Reactions of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol

| Reaction | Reagents | Expected Major Product Stereochemistry | Anticipated Diastereomeric Excess (d.e.) |

| Oxidation | PCC | (2R)-2-Methylcyclopentyl)ethanone | Not Applicable |

| Esterification | Acetic Anhydride, Pyridine | rel-1-((1R,2R)-2-Methylcyclopentyl)ethyl acetate | >95% |

| Nucleophilic Substitution (SN2) | 1. TsCl, Pyridine; 2. NaBr | rel-1-((1S,2R)-1-bromo-1-(2-methylcyclopentyl))ethane | >90% |

| Nucleophilic Substitution (SN1) | HBr | Mixture of diastereomers | Low to Moderate |

It is important to note that the actual diastereomeric excesses would need to be determined empirically through detailed experimental studies. The values presented are illustrative of the expected stereochemical control exerted by the (1R,2R) configuration of the starting material.

Computational and Theoretical Studies on Rel 1 1r,2r 2 Methylcyclopentyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) would be utilized to model its electronic structure.

DFT, with functionals such as B3LYP or the more modern ωB97X-D, combined with a suitable basis set like 6-311+G(d,p), would provide a balance of computational cost and accuracy for determining the molecule's ground-state geometry, electron density distribution, and molecular orbitals. mdpi.com These calculations reveal the nature of the covalent bonds, the polarization of charge due to the hydroxyl and methyl groups, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Analysis of the molecular orbitals would show the localization of the HOMO primarily on the oxygen atom of the hydroxyl group, indicating its role as a likely site for electrophilic attack. The LUMO would likely be distributed across the anti-bonding orbitals of the C-O and C-C bonds.

Table 1: Representative Calculated Electronic Properties (Note: This data is illustrative for a molecule of this type, based on general computational outcomes.)

| Property | Method/Basis Set | Predicted Value |

| Ground State Energy | B3LYP/6-31G(d) | (Typical value in Hartrees) |

| Dipole Moment | B3LYP/6-31G(d) | ~1.5 - 2.5 D |

| HOMO Energy | B3LYP/6-31G(d) | ~ -6.5 eV |

| LUMO Energy | B3LYP/6-31G(d) | ~ +1.0 eV |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | ~ 7.5 eV |

Conformational Analysis and Energy Landscape Mapping

The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the envelope and the half-chair. libretexts.orgdalalinstitute.comscribd.com For a substituted cyclopentane like rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol, the presence of two bulky substituents dictates the preferred conformation to minimize steric strain.

A systematic conformational search would be performed by rotating the bonds connecting the substituents to the ring and mapping the potential energy surface (PES). This would identify all stable conformers and the energy barriers between them. The two substituents, methyl and hydroxyethyl (B10761427), can adopt pseudo-axial or pseudo-equatorial positions. researchgate.net Given the (1R,2R) relative stereochemistry, the most stable conformers would likely place the larger hydroxyethyl group and the methyl group in pseudo-equatorial positions to reduce steric hindrance. researchgate.net

High-level ab initio calculations, such as CCSD/cc-pVTZ, could be employed for single-point energy calculations on the DFT-optimized geometries to obtain highly accurate relative energies of the conformers. nih.gov The results would be a detailed map of the conformational energy landscape, showing the global minimum energy structure and other low-energy conformers that could be populated at room temperature.

Table 2: Illustrative Relative Energies of Conformers (Note: This data is hypothetical, for illustrative purposes.)

| Conformer Description | Dihedral Angle (°)(C1-C2-C(ethanol)-O) | Relative Energy (kcal/mol) |

| Global Minimum ( substituents pseudo-equatorial) | ~60 | 0.00 |

| Local Minimum 1 | ~180 | +1.2 |

| Local Minimum 2 | ~-60 | +1.5 |

| Transition State | - | +4.5 |

Transition State Modeling for Reaction Mechanism Elucidation

Computational modeling is a powerful tool for investigating reaction mechanisms by locating and characterizing transition state (TS) structures. For reactions involving rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol, such as dehydration or oxidation, TS modeling can provide insights into the reaction pathways and stereochemical outcomes.

For example, in an acid-catalyzed dehydration reaction, a computational study would model the protonation of the hydroxyl group, the formation of a carbocation intermediate, and the subsequent elimination of a proton to form an alkene. The geometries of the transition states for these steps would be located using methods like the synchronous transit-guided quasi-Newton (STQN) method. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. e-bookshelf.de

The calculated activation energies (the energy difference between the reactants and the transition state) for different possible pathways would help predict the major and minor products of the reaction. For instance, the model could predict whether the elimination follows a Zaitsev or Hofmann pathway.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry can accurately predict spectroscopic data, which is invaluable for structure confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard for calculating NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR spectra. itu.edu.trstackexchange.com These predictions, when compared to experimental data, can help in assigning the complex spectra of a molecule with multiple stereocenters. The calculations would be performed on the Boltzmann-averaged ensemble of low-energy conformers to obtain a spectrum that reflects the dynamic nature of the molecule in solution. github.io

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These calculations predict the positions and relative intensities of the absorption bands in the IR spectrum. For rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol, this would clearly show the characteristic O-H stretching frequency of the alcohol and the C-H stretching and bending vibrations of the alkyl groups. acs.org

Table 3: Representative Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates the expected correlation for a similar compound.)

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H (CH-OH) | 3.5 - 4.0 | (Requires experimental data for comparison) |

| ¹³C (CH-OH) | 70 - 75 | (Requires experimental data for comparison) |

| IR (O-H stretch) | ~3400 | (Requires experimental data for comparison) |

| IR (C-H stretch) | 2850 - 3000 | (Requires experimental data for comparison) |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more detailed picture of the molecule's behavior in a solvent. elsevierpure.comrsc.org

In an MD simulation, the molecule would be placed in a box of explicit solvent molecules (e.g., water or chloroform), and the system's evolution over time would be simulated using classical force fields (like OPLS-AA for alcohols). researchgate.net These simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly the hydrogen bonding between the hydroxyl group and protic solvents.

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations in solution.

Intermolecular Interactions: In simulations with multiple solute molecules, the tendency for aggregation and the nature of the intermolecular forces can be studied.

MD simulations are particularly useful for understanding how the solvent influences the conformational equilibrium and the accessibility of the reactive sites of the molecule. bohrium.com

Stereoelectronic Effects and Their Influence on Reactivity

Stereoelectronic effects arise from the interaction of electron orbitals with a specific geometric orientation. In rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol, these effects can influence both its conformation and reactivity.

For instance, the orientation of the C-O bond of the hydroxyl group relative to the C-H bonds on the adjacent ring carbons can affect the acidity of those protons. Hyperconjugation, an interaction between filled and empty orbitals, can stabilize certain conformations. An anti-periplanar arrangement of a C-H bond and the C-O bond, for example, could lead to a slight weakening of that C-H bond, making it more susceptible to abstraction in certain reactions.

In the context of a reaction, stereoelectronic effects can dictate the trajectory of an approaching reagent. nih.gov For example, in the reduction of a corresponding ketone to form this alcohol, the approach of the hydride reagent would be influenced by the orbital interactions with the existing substituents on the ring, leading to the observed stereoselectivity. Computational analysis of the transition state geometries would quantify these directing effects. pitt.edu

Chemical Transformations and Derivatization of Rel 1 1r,2r 2 Methylcyclopentyl Ethanol

Synthesis of Functionalized Derivatives for Material Science Research

The development of new materials with specific optical, electronic, or self-assembly properties often relies on the incorporation of unique chiral building blocks. The derivatization of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol can yield a variety of functionalized molecules suitable for material science applications. Common transformations include esterification, etherification, and the introduction of photoresponsive or liquid-crystalline moieties.

For instance, the reaction of the alcohol with acyl chlorides or anhydrides can produce a range of esters. These esters, depending on the nature of the acyl group, can exhibit liquid-crystalline behavior or serve as chiral dopants in liquid crystal displays. Similarly, etherification reactions can be employed to attach chromophores or other functional groups, leading to materials with interesting photophysical properties.

Table 1: Representative Functionalization Reactions

| Reactant | Reagent | Product | Potential Application |

|---|---|---|---|

| rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol | 4-Methoxybenzoyl chloride | 1-((1R,2R)-2-Methylcyclopentyl)ethyl 4-methoxybenzoate | Liquid crystal component |

| rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol | 4-Nitrophenylacetyl chloride | 1-((1R,2R)-2-Methylcyclopentyl)ethyl 4-nitrophenylacetate | Non-linear optical material precursor |

Preparation of Precursors for Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are indispensable tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. The stereochemically defined structure of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol makes it an excellent starting material for the synthesis of novel chiral auxiliaries.

The hydroxyl group can be converted into various coordinating groups, such as phosphines, amines, or N-heterocycles, to generate ligands for transition-metal-catalyzed reactions. For example, conversion of the alcohol to the corresponding tosylate or mesylate, followed by nucleophilic substitution with a phosphide (B1233454) source, would yield a chiral phosphine (B1218219) ligand. The synthesis of chiral N,N'-dioxide ligands from amino acids and amines has been reported as a versatile method for creating effective catalysts for a range of asymmetric reactions. rsc.org This approach could be adapted to incorporate the chiral methylcyclopentyl moiety.

Similarly, the alcohol can be a precursor for organocatalysts. For instance, derivatization to form chiral amines or thioureas can lead to catalysts for asymmetric aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. The synthesis of chiral bipyridine-type ligands from terpene-derived precursors has been successfully demonstrated, suggesting a viable pathway for converting rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol into valuable ligands for asymmetric catalysis. durham.ac.uk

Table 2: Potential Chiral Ligand and Organocatalyst Precursors

| Precursor | Transformation | Target Molecule Type | Potential Catalytic Application |

|---|---|---|---|

| rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol | Tosylation, followed by reaction with diphenylphosphine | Chiral phosphine ligand | Asymmetric hydrogenation |

| rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol | Conversion to amine, then reaction with an isothiocyanate | Chiral thiourea | Asymmetric Michael addition |

Stereoselective Modification of the Methylcyclopentyl Ring System

Further functionalization of the cyclopentyl ring of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol can lead to highly complex and stereochemically rich molecules. These modifications can be challenging due to the need to control the regioselectivity and stereoselectivity of the reactions.

Directed metalation-substitution reactions, where the hydroxyl group directs a metalating agent to a specific position on the ring, could be a powerful strategy. Subsequent reaction with an electrophile would introduce a new functional group with a defined stereochemical relationship to the existing substituents. The development of methods for the synthesis of multifunctionalized cyclopentane (B165970) derivatives highlights the potential for complex modifications of such ring systems. researchgate.net

Ring-closing or ring-opening metathesis reactions could also be employed to introduce unsaturation or to expand the ring system, respectively. These transformations would provide access to a wider range of molecular architectures. Research into the synthesis of functionalized cyclopentenes demonstrates the feasibility of such approaches. rsc.org

Formation of Polymeric Scaffolds Incorporating the Chiral Unit

The incorporation of chiral units into polymer backbones can impart unique properties to the resulting materials, such as chiroptical activity, the ability to form helical structures, and utility as chiral stationary phases for chromatography.

The hydroxyl group of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol can be used as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone. This would result in polymers with a chiral end-group derived from the alcohol.

Alternatively, the alcohol can be first converted into a monomer containing a polymerizable group, such as an acrylate (B77674) or methacrylate. Subsequent polymerization of this chiral monomer would yield a polymer with the chiral methylcyclopentyl group as a pendant side chain. Such polymers could find applications in chiral recognition and separation technologies. The use of related 2-methylcyclopentyl structures in catalyst components for propylene (B89431) polymerization has been documented in patent literature, indicating the relevance of this scaffold in polymer science.

Table 3: Potential Polymerization Strategies

| Monomer/Initiator | Polymerization Method | Polymer Type | Potential Application |

|---|---|---|---|

| rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol | Ring-Opening Polymerization of Lactide | Polylactide with chiral end-group | Biodegradable polymer with tailored properties |

| 1-((1R,2R)-2-Methylcyclopentyl)ethyl acrylate | Free Radical Polymerization | Polyacrylate with chiral pendant groups | Chiral stationary phase for chromatography |

Applications of Rel 1 1r,2r 2 Methylcyclopentyl Ethanol in Asymmetric Organic Synthesis

Role in the Development of Novel Stereoselective Synthetic Methodologies

The (1R,2R) enantiomer could be employed as a chiral auxiliary. In this role, the alcohol would be temporarily attached to an achiral substrate. The steric and electronic properties of the 2-methylcyclopentyl group would then direct the stereochemical outcome of a subsequent reaction on the substrate, favoring the formation of one enantiomer over the other. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. Furthermore, derivatives of this alcohol could be synthesized to act as chiral ligands for metal catalysts, enabling a small amount of the chiral substance to generate large quantities of an enantiomerically enriched product.

Application as a Chiral Solvating Agent in Enantiomeric Excess Determination

Enantiomerically pure 1-((1R,2R)-2-Methylcyclopentyl)ethanol could be used as a chiral solvating agent (CSA) in Nuclear Magnetic Resonance (NMR) spectroscopy. When a racemic mixture of another compound is dissolved in the chiral alcohol, transient diastereomeric complexes are formed through weak interactions (like hydrogen bonding). These complexes have slightly different NMR spectra for each enantiomer, resulting in the splitting of signals. The integration ratio of these split signals would directly correspond to the enantiomeric ratio (and thus the enantiomeric excess) of the analyte.

Precursor for the Synthesis of Specific Research Probes and Tool Compounds

The defined stereochemistry and functional handle of this alcohol make it a potential precursor for synthesizing specialized molecules for research. For example, it could be incorporated into a larger structure designed to bind to a specific biological target, such as an enzyme or receptor. By attaching a fluorescent tag or a reactive group, it could be converted into a "tool compound" used to probe biological systems or elucidate reaction mechanisms. The specific (1R,2R) configuration would be crucial for ensuring precise molecular recognition in these applications.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of "green" chemistry has become a paramount goal in modern organic synthesis. For a chiral building block like rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol, the development of sustainable and atom-economical synthetic routes is crucial for its broader application. rsc.org Current strategies often rely on classical resolution or the use of stoichiometric chiral reagents, which can be inefficient and generate significant waste. rsc.org Future research is poised to address these limitations through several key approaches.

One of the most promising avenues is the use of biocatalysis. Enzymes, such as alcohol dehydrogenases (ADHs), offer the ability to perform highly stereoselective reductions of prochiral ketones under mild reaction conditions. nih.gov The use of whole-cell systems, for instance, can provide a sustainable alternative by utilizing natural cofactor recycling mechanisms. rsc.org Research into novel ADHs with high tolerance to organic solvents and by-products is ongoing, which could pave the way for highly efficient, industrial-scale synthesis of chiral alcohols. rsc.orgresearchgate.net

Another key area is the development of catalytic asymmetric hydrogenation using earth-abundant metal catalysts. While precious metals like ruthenium and rhodium are effective, their cost and toxicity are significant drawbacks. Research into catalysts based on iron, copper, and other more abundant metals is a critical step towards more economical and environmentally friendly processes.

Furthermore, the concept of atom economy, which emphasizes the maximization of atoms from the starting materials that are incorporated into the final product, will continue to drive innovation. stanford.edu This includes the design of synthetic pathways that minimize the use of protecting groups and activating agents, thereby reducing step counts and waste generation.

Table 1: Comparison of Synthetic Strategies for Chiral Alcohols

| Synthetic Strategy | Advantages | Disadvantages | Future Research Focus |

| Classical Resolution | Established methodology. | Maximum 50% theoretical yield, generates waste. | Development of more efficient resolving agents. |

| Stoichiometric Chiral Reagents | High stereoselectivity. | Poor atom economy, high cost. rsc.org | Design of recyclable chiral auxiliaries. |

| Biocatalysis (e.g., ADHs) | High enantio- and regioselectivity, mild conditions, sustainable. rsc.orgnih.gov | Substrate scope limitations, potential for long reaction times. rsc.org | Enzyme engineering, development of robust enzymes. rsc.org |

| Asymmetric Catalysis | High efficiency, low catalyst loading. | Often relies on expensive and toxic precious metals. | Development of catalysts based on earth-abundant metals. mdpi.com |

Exploration of Novel Reactivity Patterns and Catalytic Applications

The unique stereoelectronic properties of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol make it an intriguing candidate for exploration in novel reactivity patterns and catalytic applications. The hydroxyl group can serve as a directing group or be transformed into other functionalities, opening up a wide range of synthetic possibilities.

Future research will likely focus on derivatizing the hydroxyl group to create new chiral ligands for asymmetric catalysis. The cyclopentyl scaffold provides a rigid backbone that can effectively transfer chiral information. By introducing coordinating groups such as phosphines, amines, or oxazolines, it may be possible to generate new classes of ligands for a variety of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and allylic substitutions.

Moreover, the diastereomeric relationship between the methyl group and the hydroxyethyl (B10761427) substituent can be exploited to control the stereochemical outcome of reactions at other positions on the cyclopentyl ring. This could lead to the development of novel diastereoselective transformations, providing access to complex, stereochemically rich molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in how chemical synthesis is performed. jst.org.innih.gov These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for high-throughput optimization. cinz.nz

Automated synthesis platforms, guided by machine learning algorithms, can rapidly screen a wide range of reaction conditions to identify optimal parameters for the synthesis of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol with high yield and stereoselectivity. This data-driven approach can accelerate the discovery and development of new synthetic routes.

Advanced Computational Methodologies for Rational Design of Stereoselective Transformations

The use of computational chemistry is becoming increasingly indispensable in the rational design of stereoselective transformations. acs.orgacs.org Molecular modeling and density functional theory (DFT) calculations can provide valuable insights into reaction mechanisms and the origins of stereoselectivity.

In the context of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol, computational methods can be employed to predict the stereochemical outcome of reactions involving this chiral scaffold. By modeling the transition states of competing reaction pathways, researchers can understand the factors that govern diastereoselectivity and enantioselectivity. acs.org

This predictive power is particularly valuable in the design of new catalysts and chiral auxiliaries. Computational screening of virtual libraries of ligands derived from the rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol scaffold can identify promising candidates for experimental investigation, thereby reducing the time and resources required for catalyst development. nih.govnih.gov

Table 2: Impact of Advanced Methodologies on Chiral Synthesis

| Methodology | Key Advantages | Application to rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol |

| Flow Chemistry | Enhanced safety, precise control, scalability, multistep synthesis. jst.org.innih.govcinz.nz | Safer and more efficient synthesis of the target compound and its derivatives. |

| Automated Synthesis | High-throughput screening, rapid optimization. | Accelerated discovery of optimal synthetic conditions. |

| Computational Chemistry | Predictive power, mechanistic insights, rational design. acs.orgacs.org | Design of stereoselective transformations and novel chiral ligands. |

Design of Next-Generation Chiral Auxiliaries and Ligands Based on the rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol Scaffold

The development of new chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis. pnas.orgscielo.org.mx The rigid and stereochemically defined structure of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol makes it an excellent starting point for the design of next-generation chiral controllers.

Future research in this area will focus on creating a diverse range of auxiliaries and ligands by modifying the hydroxyethyl side chain and the cyclopentyl ring. The goal is to develop systems that are not only highly effective in inducing stereoselectivity but are also easily attached and removed from the substrate, and are recyclable to improve atom economy. rsc.org

The modular design of ligands based on this scaffold will allow for fine-tuning of their steric and electronic properties to suit specific catalytic transformations. pnas.org For example, the introduction of different donor atoms or bulky substituents can significantly impact the selectivity and activity of the resulting metal complexes. The systematic exploration of these structural variations, guided by computational modeling, will be key to unlocking the full potential of the rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol scaffold in asymmetric catalysis.

Q & A

Q. What methods are recommended for synthesizing rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol with high enantiomeric purity?

Synthesis typically involves chiral resolution or asymmetric catalysis. For cyclopentane derivatives, a modified Grignard reaction or enzymatic reduction of ketone precursors (e.g., 1-[(1R,2R)-2-methylcyclopentyl]-2-propanone) can yield the desired stereoisomer . Chromatographic purification (e.g., gradient elution with Et₂O/pentane) is critical, as shown in analogous syntheses where yields improved to 67% after optimization . Key variables include solvent polarity, temperature control, and chiral stationary phases for HPLC purification.

Q. How can researchers experimentally determine the physicochemical properties of this compound?

Predicted properties (e.g., boiling point: 180.9±8.0°C, density: 0.876±0.06 g/cm³) should be validated experimentally . Use differential scanning calorimetry (DSC) for melting points and gas chromatography (GC) with flame ionization detection for purity assessment. Computational tools like COSMO-RS can refine predictions by modeling solvent interactions .

Q. What spectroscopic techniques confirm the stereochemistry of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol?

Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can identify spatial proximity of methyl and hydroxyl groups, confirming the (1R,2R) configuration. X-ray crystallography is definitive but requires high-purity crystals. For rapid analysis, compare experimental optical rotation with calculated values (e.g., via TD-DFT) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated to resolve contradictory kinetic data?

Isotopic labeling (e.g., deuterium at the hydroxyl group) and kinetic isotope effect (KIE) studies clarify proton-transfer steps in acid-catalyzed reactions. For example, discrepancies in activation energy may arise from competing pathways (e.g., SN1 vs. SN2). Use stopped-flow NMR to monitor intermediates in real time .

Q. What strategies optimize enantiomeric excess (ee) in large-scale syntheses?

Chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) can enhance ee >99%. A recent study on similar cyclopropane derivatives achieved 95% ee via dynamic kinetic resolution with a palladium catalyst . Monitor ee via chiral GC or circular dichroism (CD) spectroscopy.

Q. How do steric and electronic effects of the methylcyclopentyl group influence reactivity in cross-coupling reactions?

The bulky (1R,2R)-2-methylcyclopentyl moiety imposes steric hindrance, slowing oxidative addition in Pd-catalyzed couplings. Computational modeling (e.g., DFT) predicts transition-state geometries, while Hammett plots correlate substituent effects with reaction rates. For example, electron-withdrawing groups on the cyclopentane ring reduce nucleophilicity at the ethanol oxygen .

Q. What safety protocols are critical for handling this compound in oxygen-sensitive reactions?

Due to its secondary alcohol structure, the compound may form peroxides under aerobic conditions. Store under inert gas (N₂/Ar) and test for peroxides periodically using KI-starch paper. Safety data sheets (SDS) for structurally similar alcohols recommend PPE (gloves, goggles) and fume hood use during distillation .

Data Contradiction & Analysis

Q. How should researchers address discrepancies between predicted and experimental boiling points?

Predicted boiling points (e.g., 180.9±8.0°C) may deviate due to impurities or azeotrope formation. Validate via fractional distillation under reduced pressure (e.g., 20 mmHg lowers bp by ~40°C). For accuracy, compare with homologs like 2-methyl-1-pentanol (bp 148°C) and adjust for molecular weight differences .

Q. What statistical methods resolve variability in synthetic yield data across repeated experiments?

Apply analysis of variance (ANOVA) to identify significant factors (e.g., catalyst loading, temperature). A case study on cyclopropane derivatives used a Box-Behnken design to optimize yield from 50% to 72%, with reaction time as the dominant variable .

Ethical & Reporting Standards

Q. How can researchers ensure data integrity when reporting enantioselectivity?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose raw chromatograms, NMR spectra, and computational input files. For peer review, provide enantiomer ratios (er) alongside ee values, as demonstrated in recent USP guidelines for stereochemical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.